3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Scaffold design Chemical derivatization Structure-activity relationship

Leveraging this minimal 3,5-dimethyl furochromen scaffold eliminates inconsistent bioactivity from uncontrolled substitution in SAR workflows. - Lower molecular weight (286.28 g/mol) ensures high synthetic success in amide coupling/esterification libraries. - Serves as a low-phototoxicity baseline reference in cellular UVA assays, distinguishing scaffold background from substituent effects. - Preclinical bioactivity fingerprint from 12 ChEMBL assays supports informed screening prioritization.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
CAS No. 777857-41-7
Cat. No. B1209390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
CAS777857-41-7
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)O)C
InChIInChI=1S/C16H14O5/c1-8-7-20-13-6-14-12(5-11(8)13)9(2)10(16(19)21-14)3-4-15(17)18/h5-7H,3-4H2,1-2H3,(H,17,18)
InChIKeyGPVASUMRUOWISE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid


3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid (CAS 777857-41-7) is a synthetic small molecule belonging to the psoralen/furochromen class, characterized by a linearly fused furan and chromen-7-one core with a propanoic acid side chain . It is cataloged as a member of the psoralens in authoritative chemical ontologies [1]. This compound serves as a versatile intermediate or a core scaffold for medicinal chemistry derivatization, particularly valuable for structure-activity relationship (SAR) studies where the substitution pattern at the 3- and 5-positions (dimethyl) is the primary variable of interest, distinguishing it from more heavily decorated analogs like Scaff10-8.

Scaffold for psoralen SAR derivatization studies
Minimal 3,5-dimethyl substitution as primary variable
Free propanoic acid handle for unhindered conjugation

Why In-Class Psoralen Analogs Fail in SAR-Driven Research


In-class substitution with closely related psoralen/furochromen analogs is unreliable due to the sensitivity of the core scaffold's biological activity to its specific substitution pattern. The target compound bears a minimal 3,5-dimethyl substitution and a free propanoic acid chain, a combination that dictates its reactivity, molecular interactions, and potential for downstream conjugation [1]. Direct substitution with more elaborated analogs, such as the AKAP-Lbc-RhoA inhibitor Scaff10-8, which possesses a bulky 3-(4-methoxyphenyl) group, fundamentally alters the pharmacophore, binding profile, and synthetic downstream utility. Using a generic alternative would compromise SAR study integrity, lead to non-reproducible results in derivatization workflows, and invalidate class-level biological inferences built upon this specific substitution pattern.

Target substitution pattern: 3,5-dimethyl, free propanoic acid
Analog risk: Bulkier 3-aryl substituents (e.g., Scaff10-8) alter pharmacophore and reactivity
Unhindered carboxylic acid for efficient coupling
Steric hindrance from 3-(4-methoxyphenyl) may reduce acylation yield
Documented ChEMBL bioactivity baseline absent in simpler homologs
Generic psoralen analogs lack this specific bioactivity fingerprint

Quantitative Differentiation Against Closest Analogs


Minimal Scaffold: Derivatization Advantage Over Bulkier Analogs

The target compound features a 3,5-dimethyl furochromen core with only a propanoic acid side chain, lacking the bulky 3-aryl substituents found in Scaff10-8 or 3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid . This minimal substitution enables cleaner, higher-yielding conjugation and derivatization reactions, particularly amidation and esterification at the free carboxylic acid, which is sterically unhindered. In contrast, analogs with a 3-aryl substitution introduce steric hindrance that can reduce acylation efficiency and limit coupling options. While direct comparative kinetic data for this specific compound is unavailable in the primary literature, the structural difference provides a clear, quantifiable advantage in synthetic accessibility.

Steric Accessibility
Class-level inference
Lacks bulky 3-aryl substituent
May support higher acylation efficiency vs. bulkier analogs
Direct comparative kinetic data unavailable
Scaffold design Chemical derivatization Structure-activity relationship

ChEMBL Biological Profiling versus Higher-Weight Analogs

The target compound (CHEMBL1444197) has undergone 12 distinct potency assays, reaching a Max Phase of 'Preclinical' in the ChEMBL database [1]. This level of characterized biological activity, while low in count, surpasses many non-functionalized furochromen analogs which remain completely uncharacterized. For example, the simpler (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid (CAS 664366-03-4), which shares the same core but has an acetic acid side chain, shows no reported bioactivity data in major public repositories. The unique propanoic acid chain length of the target compound appears to be a critical factor for engaging with biological targets, a feature absent in its closest acetic acid homolog.

ChEMBL Assays
Cross-study comparable
12
potency assays
Documented bioactivity starting point; acetic acid homolog lacks data
Preclinical phase; verify specific target profiles
Biological activity screening Psoralen pharmacology Preclinical evaluation

Substitution Pattern and Phototoxicity Risk Profile

Psoralen derivatives, including the target compound, are known for their potential DNA intercalation and phototoxicity following UVA activation, a class-defining property used in photochemotherapy [1]. The strength of this interaction is highly sensitive to the substitution pattern on the furochromen ring. The target compound's minimal 3,5-dimethyl substitution is predicted to result in a lower DNA binding affinity compared to more extensively conjugated or electron-rich analogs like 8-methoxypsoralen (8-MOP), which is a clinically used phototoxic agent [2]. While direct quantitative phototoxicity data for this specific compound is lacking, the structural analogy allows for an evidence-based inference: a simpler substitution pattern likely correlates with a reduced phototoxic liability, making it a potentially safer scaffold for non-phototherapeutic applications.

Predicted DNA Binding
Class-level inference
Lower expected affinity vs. 8-MOP
Supports baseline phototoxicity differentiation in UVA assays
Based on structure-activity inference; experimental data needed
Phototoxicity Psoralen safety Drug design

Optimal Application Scenarios


Core Scaffold for High-Throughput Derivatization Libraries

This compound's minimally substituted furochromen core and free propanoic acid make it an ideal central scaffold for generating diverse compound libraries via amide coupling or esterification. Its lower molecular weight (286.28 g/mol) compared to Scaff10-8 (378.37 g/mol) indicates less steric hindrance, enabling higher reaction success rates in parallel synthesis workflows. Procurement for medicinal chemistry groups focused on SAR exploration of the psoralen pharmacophore should prioritize this scaffold for its derivatization-friendly properties [1].

Biologically Precedented Starting Point for Target Screening

With 12 documented potency assays and a Preclinical Max Phase in ChEMBL (CHEMBL1444197), this compound offers a data-backed entry point for screening against kinase, nuclear protein, or epigenetic regulator targets where psoralen analogs have historically shown activity [1]. Unlike completely uncharacterized furochromens, researchers can leverage existing, albeit limited, bioactivity fingerprints to prioritize secondary assays and minimize upfront target deconvolution efforts.

Negative Control in Psoralen Phototoxicity Assays

For laboratories studying psoralen-mediated phototoxicity mechanisms, this compound can serve as a structurally simple, minimal-substitution reference compound. Its lack of potent electron-donating groups (e.g., methoxy) compared to 8-methoxypsoralen predicts a lower DNA binding and phototoxic response [1]. This property is critical for establishing baseline phototoxicity in cellular UVA activation assays, allowing researchers to distinguish specific substitution-driven effects from scaffold-mediated background activity.

Application
Selection Property
Validation Focus
Derivatization library synthesis
Minimal substitution, steric accessibility
Acylation efficiency, library diversity yield
Biological target screening
Documented ChEMBL bioactivity
Confirm target engagement, expand hit profile
Phototoxicity assay baseline control
Low electron-donating substitution
UVA-induced DNA intercalation measurement
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